Hemiacetal Equilibrium Conversion: Class-Level Quantitation for Butanal–Alcohol Systems
In the absence of direct experimental equilibrium data for 1-butoxybutan-1-ol itself, the closest class-level quantitative evidence comes from Jaubert and Maurer (2013), who used quantitative ¹H NMR spectroscopy to determine hemiacetal formation equilibria in binary liquid mixtures of butanal with various alcohols [1]. For the system {butanal + 1-propanol} at T = 273 K, the study reports that approximately 81% of the aldehyde is bound as hemiacetal and poly(oxymethylene) hemiacetal species; the conversion rate is reported to be nearly independent of the aldehyde chain length across the propanal–butanal–heptanal series [1]. Extrapolating to {butanal + n-butanol}, one would expect a similarly high equilibrium conversion to the hemiacetal form, i.e., 1-butoxybutan-1-ol. This stands in marked contrast to 4-butoxybutan-1-ol, which lacks any hemiacetal character and exhibits no measurable aldehyde-release equilibrium under ambient conditions . No head-to-head experimental comparison has been published for the 1-isomer versus the 4-isomer.
| Evidence Dimension | Hemiacetal equilibrium conversion (extent of aldehyde sequestration) |
|---|---|
| Target Compound Data | ~81% of butanal bound as hemiacetal (class-level inference for butanal + n-butanol, based on butanal + 1-propanol data at 273 K) [1] |
| Comparator Or Baseline | 4-Butoxybutan-1-ol: 0% hemiacetal conversion (stable ether; no aldehyde-release equilibrium detectable) |
| Quantified Difference | ~81 percentage-point difference in aldehyde-sequestration capacity; the comparator has zero latent aldehyde functionality |
| Conditions | Equimolar liquid mixture of aldehyde + alcohol, T = 273 K; quantified by ¹H NMR speciation (Jaubert & Maurer, J. Chem. Thermodyn. 2013, 65, 233–246) |
Why This Matters
For procurement decisions involving pro-fragrance, latent cross-linker, or controlled-release formulation design, the 81% hemiacetal conversion represents a functionally irreplaceable property that no stable ether-alcohol isomer can replicate.
- [1] Jaubert, S.; Maurer, G. Quantitative NMR spectroscopy of binary liquid mixtures (aldehyde + alcohol). Part II: (Propanal or butanal or heptanal) + (methanol or ethanol or 1-propanol). J. Chem. Thermodyn. 2013, 65, 233–246. DOI: 10.1016/j.jct.2013.06.002. View Source
